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Heteroaryl-azepine derivative 8

Cat. No.: B10833420
M. Wt: 223.34 g/mol
InChI Key: BQUIRHQLEFJFBK-UHFFFAOYSA-N
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Description

Heteroaryl-azepine derivative 8 is an investigational compound designed for biochemical research, belonging to a class of seven-membered nitrogen-containing heterocycles known for their significant pharmacological potential. This derivative is intended for use in laboratory studies to explore novel therapeutic pathways, primarily in the fields of oncology, immunology, and microbiology. Its core azepine structure is frequently hybridized with other heteroaryl systems, a design strategy that often enhances binding affinity and selectivity toward critical biological targets . In anticancer research, heteroaryl-azepine derivatives have demonstrated potent activity by functioning as dual-acting agents. They are designed to intercalate with DNA, disrupting replication processes, while simultaneously inhibiting key enzymes like topoisomerase II, which is crucial for DNA replication and cell proliferation . Some derivatives within this chemical class have also shown promising activity against the Hedgehog (HH) signaling pathway, a key pathway implicated in several cancers, by targeting proteins such as Smoothened (SMO) and the GLI1 transcription factor . Beyond oncology, this class of compounds exhibits substantial anti-inflammatory potential. Certain triazole-azepine hybrids have demonstrated potent analgesic and anti-inflammatory effects in preclinical models, with activity levels comparable to or exceeding those of reference drugs like diclofenac and ketorolac . The mechanism may involve the inhibition of cyclooxygenase-2 (COX-2) . Furthermore, azepine derivatives based on quinazolinone moieties have displayed notable antimicrobial properties, with in-silico studies suggesting action via inhibition of bacterial outer membrane protein A (OMPA) and fungal exo-1,3-beta-glucanase . Researchers can utilize this compound as a versatile chemical tool to probe disease mechanisms and validate novel drug targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NOS B10833420 Heteroaryl-azepine derivative 8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-methoxy-2-prop-1-en-2-yl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine

InChI

InChI=1S/C12H17NOS/c1-8(2)12-11(14-3)9-4-6-13-7-5-10(9)15-12/h13H,1,4-7H2,2-3H3

InChI Key

BQUIRHQLEFJFBK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C2=C(S1)CCNCC2)OC

Origin of Product

United States

Synthetic Methodologies for Heteroaryl Azepine Derivative 8 and Analogues

Direct Construction of Azepine Ring Systems

The direct construction of the azepine ring is a key strategy in the synthesis of complex molecules like Heteroaryl-azepine derivative 8. This approach often involves the formation of the seven-membered ring in a single, efficient step, typically through intramolecular or intermolecular cyclization reactions.

Cyclization reactions are powerful tools for the synthesis of cyclic compounds, and various catalytic systems have been developed to facilitate the formation of the azepine ring. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition metals, particularly palladium, have been extensively used to catalyze the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of nitrogen-containing heterocycles. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient method for the intramolecular cyclization of appropriately substituted precursors to form the azepine ring. beilstein-journals.orgrsc.org These reactions typically involve the coupling of an aryl or heteroaryl halide with an amine. beilstein-journals.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. beilstein-journals.orgnih.gov

Simple and efficient procedures for palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindole with amides, amines, amino acid esters, and phenols through C–N bond formation have been developed. beilstein-journals.org The C–N cross-coupling reaction of amides, amines, and amino acid esters occurs rapidly using a combination of a suitable ligand like Xantphos, a base such as cesium carbonate (Cs₂CO₃), a solvent like dioxane, and a palladium catalyst precursor such as Pd(OAc)₂ or Pd₂(dba)₃. beilstein-journals.org

Catalyst SystemLigandBaseSolventSubstrate ScopeYield (%)Reference
Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃DioxaneAmides, amines, amino acid estersHigh beilstein-journals.org
Pd(OAc)₂XantphosK₂CO₃DioxanePhenolsHigh beilstein-journals.org
[CuI/(Ph-BPE)]Ph-BPE--2′-vinyl-biaryl-2-iminesup to 98 nih.gov

Table 1. Representative Palladium-Catalyzed C-N Bond Formation for Azepine Synthesis.

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods for the synthesis of azepine derivatives. researchgate.netnih.gov These reactions often proceed under mild conditions and can exhibit different reactivity and selectivity profiles. researchgate.net One notable example is the copper-mediated intramolecular nucleophilic attack of an organocopper intermediate onto a triple bond, leading to the formation of annulated azepines. nih.govrsc.org This process typically starts with the deprotonation of an alkynyl imine, followed by transmetalation with a copper salt to generate the reactive organocopper species. nih.govrsc.org

A versatile synthetic route for the synthesis of azepine derivatives starting from lithium compounds derived from imines by deprotonation and subsequent in situ generation of the corresponding copper(I) species by transmetalation has been discovered. nih.gov Deprotonation of alkynyl imines with LDA at low temperature and subsequent transmetalation with copper thiophenolate gives the annulated azepines in moderate to good yields after aqueous workup. nih.govrsc.org

CatalystBaseSolventSubstrateYield (%)Reference
Copper thiophenolateLDATHFAlkynyl imines41-73 nih.govrsc.org
CuIK₂CO₃TolueneSubstituted aryl halidesGood researchgate.net
Cu₂OL-proline, Cs₂CO₃DMSOSubstituted aryl halidesGood researchgate.net

Table 2. Copper-Catalyzed Intramolecular Cyclization for Azepine Synthesis.

Rhodium catalysts are particularly effective in mediating cycloaddition reactions, which are powerful methods for constructing seven-membered rings. nih.govnih.gov In a [4+3] cycloaddition, a four-atom component reacts with a three-atom component to form the seven-membered ring in a single step. slideshare.netnih.gov Rhodium-catalyzed [4+3] cycloaddition of benzamides and vinylcarbenoids provides facile access to azepinones under mild conditions with high efficiency. slideshare.net

Furthermore, rhodium-catalyzed aza-[4+3] annulation reactions offer a direct route to functionalized azepines. nih.gov For instance, the reaction of vinyl aziridines with dienes, catalyzed by a rhodium(I) complex, results in the enantiomerically enriched synthesis of highly functionalized azepines. nih.gov This transformation is atom-economical and proceeds with high selectivity. nih.gov

CatalystReactantsProductYield (%)Reference
Rh(III) complexBenzamides and vinylcarbenoidsAzepinonesHigh slideshare.net
Rh(I) complexVinyl aziridines and silyl (B83357) dienol ethersFunctionalized azepinesGood nih.gov
Rh(II) complexDienyltriazoles (intramolecular)Fused 2,5-dihydro[1H]azepinesGood to excellent nih.gov

Table 3. Rhodium-Catalyzed Cycloadditions for Azepine Synthesis.

Gold catalysts, known for their soft Lewis acidity, have enabled a plethora of cycloisomerization reactions for the synthesis of complex cyclic and heterocyclic systems. nih.govresearchgate.net Gold-catalyzed cycloisomerization of 1,7-diyne benzoates can lead to the formation of indeno[1,2-c]azepine ring systems. researchgate.net This reaction is proposed to proceed through a selective activation of one of the alkyne moieties by the gold(I) catalyst, followed by a cascade of cyclization events. researchgate.net

Another powerful gold-catalyzed method involves the intermolecular [4+3]-annulation of α,β-unsaturated imines with allenes generated in situ from propargyl esters. nih.gov This reaction allows for the construction of the azepine ring from simple and readily available starting materials. nih.gov

CatalystSubstratesProduct TypeYield (%)Reference
Au(I) complex1,7-Diyne benzoatesIndeno[1,2-c]azepinesGood researchgate.net
Au(III) complexPropargyl esters and α,β-unsaturated iminesAzepinesup to 93 nih.gov
Chiral Au(I) complex2-(Alkynyl)phenyl boronic acids and diazenesAtropisomeric hydrazide derivativesHigh nih.gov

Table 4. Gold-Catalyzed Cycloisomerization and Annulation for Azepine Synthesis.

Titanium-catalyzed hydroaminoalkylation has been developed as an atom-economical method for the synthesis of amines. While less common for the direct synthesis of azepine rings, this methodology can be applied to the formation of precursors for subsequent cyclization. For instance, the hydroaminoalkylation of alkenes allows for the direct addition of α-C(sp³)–H bonds of amines across C–C double bonds. acs.org

More relevant to azepine synthesis is the potential application of titanium-catalyzed hydroaminoalkylation of alkynes. Stereoselective synthesis of tertiary allylic amines can be achieved through the titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines. These allylic amines can serve as versatile intermediates for the construction of various nitrogen-containing heterocycles.

While direct titanium-catalyzed cyclization to form azepines is not as widely reported as methods using other transition metals, its utility in preparing key precursors highlights its importance in the broader context of heterocyclic synthesis. Further research may lead to the development of direct titanium-catalyzed routes to the azepine core.

Cyclization Reactions

Ruthenium-Catalyzed Intramolecular Hydroamination and Hydrogenation

Metal-catalyzed intramolecular hydroamination presents a highly atom-economical and direct route for the formation of nitrogen-containing heterocyclic compounds. researchgate.net Ruthenium catalysis, in particular, has emerged as a powerful tool for carbon-heteroatom bond formation. nih.gov Ruthenium complexes are known to catalyze the hydroamination of both alkenes and alkynes. nih.govslideshare.net This methodology can be applied to the synthesis of azepine frameworks through the cyclization of appropriately functionalized amino-alkyne or amino-alkene precursors.

While ruthenium has been used for hydroaminations, the synthesis of seven-membered rings like azepines can be challenging. researchgate.netlew.ro The 7-exo-dig cyclization required for the formation of the azepine ring from a linear precursor is often less favorable than smaller ring formations. However, the general principle has been demonstrated effectively with other transition metals, such as gold. For instance, gold-catalyzed intramolecular hydroamination of alkynic sulfonamides has been shown to successfully produce a variety of azepine derivatives. researchgate.netlew.ro In these reactions, a catalyst system, such as a gold complex with a triethynylphosphine ligand, facilitates the 7-exo-dig cyclization to afford tetrahydroazepine and dihydrobenzazepine products in good yields. researchgate.net This strategy highlights the potential of transition-metal-catalyzed hydroamination as a viable, albeit challenging, pathway to the azepine core.

Table 1: Illustrative Example of Metal-Catalyzed Intramolecular Hydroamination for Azepine Synthesis Note: This example uses a gold catalyst to illustrate the 7-exo-dig cyclization principle applicable to azepine synthesis.

SubstrateCatalyst SystemSolventProduct TypeYieldReference
Alkynic Sulfonamide[Au(NTf₂)(L1)]CH₂Cl₂DihydrobenzazepineGood researchgate.net

L1 = Semihollow-shaped triethynylphosphine ligand

Nickel-Catalyzed Amination

Nickel-catalyzed amination reactions, a form of Buchwald-Hartwig amination, are a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. nih.gov This methodology is particularly valuable in the synthesis of precursors for heteroaryl-azepine analogues like dibenzo[b,f]azepines. beilstein-journals.orgorganic-chemistry.org The key step often involves the coupling of an aryl halide or sulfamate (B1201201) with an appropriate amine to form an N-aryl intermediate, which can then undergo subsequent reactions to form the seven-membered ring. nih.govbeilstein-journals.org

For example, the synthesis of N-arylindoles, which are direct precursors for certain dibenzo[b,f]azepines, can be achieved via a palladium- or copper-catalyzed N-arylation, a reaction class for which nickel catalysis also shows high efficacy. beilstein-journals.orgorganic-chemistry.org The nickel-catalyzed approach often utilizes N-heterocyclic carbene (NHC) ligands and can proceed under milder conditions than traditional methods. nih.gov The reaction is broad in scope, tolerating a variety of functional groups on both the amine and the aryl electrophile, making it a versatile tool for creating a library of precursors for diverse azepine analogues. nih.gov

Table 2: Typical Conditions for Nickel-Catalyzed Amination of Aryl Sulfamates

ComponentExample Reagent/ConditionPurposeReference
Catalyst[Ni(cod)₂]Nickel(0) source nih.gov
LigandSIPr·HClN-Heterocyclic Carbene (NHC) ligand nih.gov
BaseNaOtBuActivates the amine nucleophile nih.gov
SolventDioxaneReaction medium nih.gov
Temperature80°CThermal energy for reaction nih.gov

Ring Expansion Strategies

Ring expansion reactions provide a powerful alternative for constructing the seven-membered azepine ring system from more readily available five- or six-membered heterocyclic precursors. These methods often involve rearrangements catalyzed by acid or other reagents.

Rearrangements of Acridin-9-ylmethanols

A classic and straightforward method for synthesizing the dibenzo[b,f]azepine skeleton involves the acid-catalyzed ring expansion of acridin-9-ylmethanol (B1296749). beilstein-journals.orgorganic-chemistry.org By heating acridin-9-ylmethanol in polyphosphoric acid (PPA), a rearrangement occurs that expands the central six-membered ring of the acridine (B1665455) system into the seven-membered azepine ring. beilstein-journals.orgorganic-chemistry.org This reaction was first reported in 1960 and provides the target dibenzo[b,f]azepine in good yield (e.g., 80%). beilstein-journals.orgorganic-chemistry.org This strategy represents a simple and effective transformation from a readily accessible starting material. beilstein-journals.org

Ring Expansion from N-Arylisatins

N-Arylisatins serve as versatile precursors for the synthesis of various heterocyclic structures, including azepine derivatives. Research has demonstrated that N-arylisatins can undergo ring expansion to form dibenzo[b,f]azepine systems. beilstein-journals.orgorganic-chemistry.org This transformation provides a pathway to construct the seven-membered ring from a five-membered lactam precursor. While detailed mechanisms can vary, this strategy is part of a broader class of reactions that utilize isatins for building more complex heterocyclic frameworks. researchgate.net

Ring Expansion of N-Arylindoles

One of the most effective and well-documented two-step syntheses for a range of dibenzo[b,f]azepines begins with indole (B1671886) precursors. beilstein-journals.org The process involves two key stages:

N-Arylation: An indole is first coupled with an aryl halide. This step is typically accomplished using a copper-catalyzed Ullman-type coupling or a palladium-catalyzed Buchwald-Hartwig amination to produce the corresponding N-arylindole. beilstein-journals.orgorganic-chemistry.org

Acid-Catalyzed Rearrangement: The resulting N-arylindole is then treated with a strong acid, most commonly polyphosphoric acid (PPA), at elevated temperatures. beilstein-journals.orgorganic-chemistry.org This induces a rearrangement and cyclization, expanding the five-membered indole ring system to afford the seven-membered dibenzo[b,f]azepine skeleton. beilstein-journals.org

This method is notable for its effectiveness in producing a variety of substituted dibenzo[b,f]azepines, although it can require high temperatures and long reaction times. beilstein-journals.orgorganic-chemistry.org The electronic properties of the substituents on the N-aryl ring can significantly influence the reaction's success. beilstein-journals.org

Table 3: Two-Step Synthesis of Dibenzo[b,f]azepines from Indoles

StepReaction TypeKey ReagentsIntermediate/ProductReference
1N-ArylationIndole, Aryl Halide, Pd or Cu catalystN-Arylindole beilstein-journals.orgorganic-chemistry.org
2Ring ExpansionPolyphosphoric Acid (PPA), HeatDibenzo[b,f]azepine beilstein-journals.orgorganic-chemistry.org
Oxidative Ring Expansion (e.g., of 2-(9-xanthenyl)malonates)

An oxidative ring expansion strategy has been reported for the synthesis of dibenzo[b,f]azepine derivatives from 2-(9-xanthenyl)malonates. beilstein-journals.orgorganic-chemistry.org This method involves the transformation of a xanthene-based precursor, which contains a central six-membered oxygen-containing heterocycle, into the corresponding nitrogen-containing seven-membered azepine ring. This approach highlights the diverse range of precursors that can be manipulated to access the dibenzo[b,f]azepine core structure. beilstein-journals.org

Rearrangements under the Action of α-Haloketones

While the Favorskii rearrangement, a well-known reaction of α-halo ketones with a base to yield carboxylic acid derivatives, typically results in ring contraction, its direct application for the synthesis of thienoazepines from a suitable α-halo ketone precursor is not extensively documented in dedicated studies. rsc.orgnih.govdrughunter.com The mechanism generally involves the formation of a cyclopropanone (B1606653) intermediate from an enolate, which is then attacked by a nucleophile. rsc.orgdrughunter.com In the context of cyclic α-halo ketones, this characteristically leads to a smaller ring system. rsc.orgnih.gov However, alternative mechanisms, such as the quasi-Favorskii rearrangement, can occur when enolate formation is not possible. rsc.org Further investigation is required to explore the potential of this methodology for the direct synthesis or ring expansion to form the thienoazepine skeleton.

Multicomponent Reactions and Sequential Processes

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The synthesis of thieno[2,3-b]indoles, a related heterocyclic system, has been achieved through a one-pot, three-component reaction involving indoles, acetophenones, and sulfur, catalyzed by a magnetic nanoparticle-supported deep eutectic solvent. nih.govrsc.org This reaction proceeds with high regioselectivity and yields. While this specific example does not directly produce a thienoazepine, it highlights the potential of MCRs in constructing fused thiophene (B33073) systems. Adapting such a strategy to include a seven-membered ring formation could provide a novel route to this compound.

A notable example of a sequential process is the synthesis of thieno[2,3-b]azepin-4-ones. This was achieved through a Dieckmann ring closure of a diester precursor. The synthesis started from substituted 2-amino-3-carbethoxythiophenes which were tosylated or benzoylated. The resulting sodium salt was then alkylated with ethyl 4-bromobutyrate, and the subsequent product was cyclized using sodium hydride to form the azepinone ring. nih.gov

Starting Materials Catalyst/Reagents Product Yield Reference
Indoles, Acetophenones, SulfurDES@MNPThieno[2,3-b]indolesHigh nih.govrsc.org
Substituted 2-amino-3-carbethoxythiophenes, Ethyl 4-bromobutyrateNaHThieno[2,3-b]azepin-4-onesNot Specified nih.gov

Intramolecular Condensation Reactions (e.g., between tertiary enamides and aldehydes)

A highly efficient and scalable method for the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group. nih.govorganic-chemistry.org This reaction proceeds under very mild conditions using BBr₃ as a Lewis acid catalyst and P₂O₅ as an additive, affording the desired azepine derivatives in yields ranging from 71-96%. nih.gov The proposed mechanism involves a nucleophilic addition of the enamide to the aldehyde, followed by a deprotonation and dehydration cascade. nih.gov While this method has been successfully applied to the synthesis of various azepine derivatives, its specific application to the synthesis of thieno[2,3-d]azepines has not been explicitly detailed in the reviewed literature. However, the broad substrate scope suggests its potential applicability to appropriately substituted thiophene precursors. organic-chemistry.org

Reactant Type Catalyst/Reagents Product Type Yield Range Reference
Tertiary enamides with a formyl groupBBr₃, P₂O₅2,3-dihydro-1H-azepines and 1H-azepin-2(3H)-ones71-96% nih.gov

Nitrene Insertion Reactions into Aromatic Systems

Nitrene insertion reactions represent a powerful tool for the construction of nitrogen-containing heterocycles. The photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene in the presence of diethylamine (B46881) has been shown to produce 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine. rsc.org This reaction proceeds via the formation of a nitrene intermediate which then undergoes ring expansion of the fused aromatic system. slideshare.net Similarly, photolysis of 6-azidobenzo[b]thiophenes in diethylamine can lead to the formation of 8H-thieno[2,3-c]azepines. rsc.org The outcome of these reactions can be influenced by the specific substitution pattern of the starting azide (B81097) and the reaction conditions. rsc.org

In a different approach, a metal-free photochemical cascade reaction of 2-aryloxyaryl azides under blue light irradiation has been developed for the synthesis of azepinone derivatives. nih.gov This reaction is proposed to proceed through a [2+1] annulation followed by a ring expansion and water addition cascade. nih.gov The development of nitrene transfer reactions from various precursors, including azides and isocyanides, offers a versatile and cost-effective strategy for the synthesis of diverse azaheterocycles. nih.gov

Starting Material Conditions Product Reference
6-Azido-2,3-dihydrobenzo[b]thiophenePhotolysis in diethylamine7-Diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine rsc.org
6-Azidobenzo[b]thiophenesPhotolysis in diethylamine8H-Thieno[2,3-c]azepines rsc.org
2-Aryloxyaryl azidesBlue light irradiationAzepinone derivatives nih.gov

Pseudo Three-Component Approaches

While specific examples of pseudo three-component reactions for the direct synthesis of thieno[2,3-d]azepines are not prevalent in the literature, this strategy has been successfully employed for the synthesis of related fused azepine systems. For instance, coumarin-annulated azepines have been synthesized through an acid-catalyzed condensation of 3-amino-4-hydroxycoumarin with two equivalents of substituted acetophenones. This reaction proceeds via a proposed mechanism involving sequential dehydrations and cyclizations. The adaptability of such a pseudo three-component approach to thiophene-based starting materials could offer a viable route to the target heteroaryl-azepine scaffold.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of a wide variety of cyclic compounds, including nitrogen heterocycles. thieme-connect.de While a direct application of RCM for the synthesis of the parent thieno[2,3-d]azepine is not explicitly detailed, the methodology has been used to create various fused azepine systems. For example, RCM has been employed in the synthesis of 4,4′-disubstituted azepines and benzo nih.govorganic-chemistry.orgazepino[1,2-b]isoquinolinones. nih.gov The success of RCM is highly dependent on the choice of catalyst and the substrate's ability to undergo cyclization. Modern ruthenium-based catalysts, such as Grubbs' second-generation catalyst, have shown broad functional group tolerance, making RCM a versatile tool. nih.gov The synthesis of cyclic peptides containing tyrosine(O-allyl) residues has been optimized using RCM, highlighting the method's utility in complex molecular architectures. nih.gov The application of RCM to a suitably functionalized thiophene precursor bearing two terminal alkene chains would be a logical and powerful strategy for the construction of the thienoazepine ring system.

Catalyst Type Application Reference
Grubbs' second-generation catalystSynthesis of 4,4′-disubstituted azepines nih.gov
Ruthenium-based catalystsGeneral synthesis of cyclic compounds thieme-connect.de
Grubbs' second-generation catalystSynthesis of cyclic peptides nih.gov

Tandem Amination/Cyclization Reactions

A novel and efficient method for the synthesis of functionalized azepines involves a copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines. mdpi.com This reaction proceeds by the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization onto the allene (B1206475) moiety. mdpi.com This methodology has been successfully applied to the synthesis of α-trifluoromethyl-substituted azepine-2-carboxylates and their phosphonate (B1237965) analogs in moderate to good yields. mdpi.com The reaction conditions are typically mild, involving a copper catalyst in a suitable solvent like dioxane at elevated temperatures. mdpi.com Although not yet reported for thieno[2,3-d]azepines, this tandem approach holds promise for the synthesis of novel analogs by employing appropriately substituted thienyl allenynes.

Reactants Catalyst Product Type Yield Reference
Fluorinated allenynes, AminesCopper(I) saltsα-Trifluoromethyl-substituted azepine-2-carboxylates/phosphonatesModerate to Good mdpi.com

Derivatization and Functionalization of Pre-formed Azepine Cores

The modification of a pre-existing azepine ring system is a versatile approach for generating a diverse library of analogues. This strategy allows for the late-stage introduction of various functional groups and substituents, enabling systematic exploration of structure-activity relationships. Methodologies range from selective substitutions on the heterocyclic core to modifications of the nitrogen atom and existing side chains.

Post-Catalytic Derivatization and Selective Substitution

Once the fundamental azepine scaffold is constructed, often through catalytic means, subsequent derivatization can be performed to introduce further complexity. These post-catalytic modifications are crucial for fine-tuning the properties of the final molecule.

A key strategy involves the selective substitution on the azepine ring. For instance, the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) leads to a regioselective 1,4-adduct. acs.org This intermediate can then undergo base-promoted elimination of hydrogen bromide to yield the corresponding 2H-azepine derivatives. acs.org By performing this reaction in the presence of a nucleophile like 2,4,6-trichlorophenol, a 2-(2',4',6'-trichlorophenoxy)-2H-azepine derivative is formed, which can be quantitatively substituted by various other nucleophiles. acs.org This two-step process allows for the introduction of functionalities, such as alkanethiols and alkylamines, that might not be compatible with the initial reaction conditions. acs.org Minimizing side reactions, like electrophilic substitution that forms 4-bromo-2-methoxy-3H-azepine, can be achieved by controlling the reaction temperature. acs.org

The synthesis of azepine derivatives can also be achieved through the photolysis of substituted aryl azides. researchgate.netresearchgate.net This method often involves ring expansion and can be influenced by the choice of solvent and the nature of substituents on the aryl azide. researchgate.netresearchgate.net The resulting azepine core can then be subjected to further functionalization.

Alkylation and Arylation of Nitrogen Atom (N-Alkylation, N-Arylation)

Modification of the nitrogen atom within the azepine ring is a fundamental strategy for derivatization. N-alkylation and N-arylation introduce substituents that can significantly influence the molecule's steric and electronic properties.

N-alkylation can be achieved under basic conditions using conventional methods. researchgate.net A more specialized technique involves the use of α-diazocarbonyl compounds, which, upon catalytic decomposition, form carbenes that can insert into the N-H bond of the azepine ring. researchgate.net This method is effective for introducing a variety of substituents under mild conditions. researchgate.net For pyrimidine, a related heterocycle, N-alkylation has been demonstrated using an alkyl iodide, where the alkyl group attaches to a ring nitrogen. youtube.com

N-arylation of azepine systems, particularly dibenzo[b,f]azepines (also known as iminostilbenes), can be effectively accomplished using palladium-catalyzed cross-coupling reactions. researchgate.net One reported protocol utilizes a fourth-generation palladacycle precatalyst for the N-arylation of iminodibenzyl (B195756) and iminostilbene (B142622) ring systems with a variety of (hetero)aryl chlorides and bromides. researchgate.net This method demonstrates good to excellent yields with low catalyst loadings and tolerates sterically hindered substrates and various functional groups. researchgate.net

Copper-catalyzed N-arylation represents another powerful tool. organic-chemistry.org For instance, N-arylation of various N-H containing heterocycles with arylboronic acids can be performed efficiently using heterogeneous copper(I) oxide in methanol (B129727) at room temperature without the need for a base. organic-chemistry.org Alternatively, catalyst systems combining copper salts (e.g., CuI) with ligands can be used to couple aryl halides with the azepine nitrogen. researchgate.net

Table 1: Examples of Palladium-Catalyzed N-Arylation of Iminostilbene (1a)

Aryl Halide SubstrateProductCatalyst Loading (mol %)Yield (%)Reference
4-ChlorotolueneN-(4-methylphenyl)-5H-dibenzo[b,f]azepine198 researchgate.net
4-BromoanisoleN-(4-methoxyphenyl)-5H-dibenzo[b,f]azepine199 researchgate.net
1-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)-5H-dibenzo[b,f]azepine199 researchgate.net
2-BromopyridineN-(pyridin-2-yl)-5H-dibenzo[b,f]azepine195 researchgate.net

Amidation and Esterification

The formation of amide or ester linkages is a common and critical transformation in the synthesis of complex molecules, including derivatives of heteroaryl-azepines. These reactions typically involve coupling an azepine derivative bearing a carboxylic acid or an amine/alcohol function with a suitable partner.

Generally, the synthesis of amides from carboxylic esters and amines is a synthetically important transformation. mdpi.org While these reactions can require harsh conditions, methods using microwave irradiation under solvent-free conditions have been developed to significantly shorten reaction times. mdpi.org For example, primary amides can be synthesized from an ester and formamide (B127407) using potassium tert-butoxide, with reactions completing in minutes under microwave irradiation. mdpi.org Similarly, secondary and tertiary amides can be formed from esters and primary or secondary amines, respectively. mdpi.org

A more recent, environmentally benign approach involves the direct synthesis of amides from esters and amines under neutral conditions, catalyzed by a dearomatized ruthenium-pincer PNN complex, which liberates molecular hydrogen as the only byproduct. researchgate.netnih.gov This method is effective for both primary and secondary amines and proceeds with high efficiency. researchgate.netnih.gov The direct coupling of carboxylic acids and amines to form amides is also a standard transformation, though it often requires an "activating" agent to convert the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org

Table 2: Solvent-Free Synthesis of Amides from Esters via Microwave Irradiation

Ester SubstrateAmine/Amide SourceProductTime (min)Yield (%)Reference
Ethyl AcetateFormamideAcetamide280 mdpi.org
Methyl BenzyloxyacetateFormamideBenzyloxyacetamide379 mdpi.org
Methyl CinnamateFormamideCinnamide285 mdpi.org
Ethyl AcetateButylamineN-Butylacetamide382 mdpi.org
Methyl BenzyloxyacetatePyrrolidine1-(Benzyloxyacetyl)pyrrolidine385 mdpi.org

Introduction of Heteroaryl Substituents

The synthesis of azepine derivatives bearing additional heteroaryl groups is of significant interest. These substituents can be introduced through various cross-coupling strategies, often targeting a C-H or C-Halogen bond on the azepine core.

A highly efficient method for the direct α-arylation of N-heteroarenes involves an iridium(III)-catalyzed cross-coupling with (hetero)aryl boronic acids. nih.gov This strategy proceeds via a H₂O-mediated H₂-evolution mechanism and does not require pre-functionalization of the N-heteroarene substrate, offering broad substrate scope and excellent functional group compatibility under oxidant and reductant-free conditions. nih.gov This method has been successfully applied to couple quinoline (B57606) with pyridin-2-yl boronic acid, demonstrating its utility in synthesizing complex biheteroaryl systems. nih.gov

Another approach involves a pseudo three-component reaction to create annulated azepine systems. For example, coumarin-annulated azepines can be synthesized by reacting 3-amino-4-hydroxycoumarin with two equivalents of an acetophenone (B1666503) derivative. rsc.org This methodology has been shown to be effective for acetophenones bearing other heteroaryl groups, such as 2-acetylfuran (B1664036) and 2-acetylthiophene, leading to the corresponding heteroaryl-substituted azepines. rsc.org

The synthesis of heteroaryl ethers from azine N-oxides and phenols, catalyzed by a phosphonium (B103445) salt, provides another route to link heteroaryl moieties, though this would form a C-O-heteroaryl linkage rather than a direct C-C or C-N bond to the azepine ring. rsc.org

Modification of Existing Substituents

Functional Group Interconversion (FGI) is a powerful strategy in multi-step synthesis that involves the conversion of one functional group into another without altering the carbon skeleton. youtube.comyoutube.com This approach is critical when a desired functional group is incompatible with reaction conditions used in earlier steps or when it is used to direct the reactivity of a subsequent step. youtube.com

A practical example of FGI on an azepine derivative is the demethylation of a methoxy-substituted dibenzo[b,d]azepine. rsc.org The cleavage of the methyl ether yields the corresponding phenol, which can then serve as a synthetic handle for further transformations, such as etherification or esterification, allowing for the introduction of new functionalities at that position. rsc.org

Other common FGIs applicable to heteroaryl-azepine derivatives include the reduction of a nitro group to an amine, which can then be acylated or alkylated, or the hydrolysis of an ester group to a carboxylic acid, which can then undergo amidation. youtube.comyoutube.com The reduction of organic azides to primary amines is another convenient FGI, offering a route to amines that can be difficult to synthesize selectively through other means. masterorganicchemistry.com These modifications allow for the late-stage diversification of complex molecular scaffolds.

Stereoselective Synthesis of Chiral Heteroaryl-Azepine Derivatives

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly for molecules with biological applications, as different enantiomers can have vastly different activities. nih.gov The synthesis of chiral heteroaryl-azepine derivatives in an enantiomerically pure form requires the use of asymmetric synthesis methodologies.

A notable approach for the synthesis of chiral dibenzo[b,d]azepines involves a copper-catalyzed asymmetric intramolecular reductive cyclization. rsc.orgresearchgate.netrsc.org This method utilizes 2'-vinyl-biaryl-2-imines as substrates and an in situ formed chiral copper-bisphosphine complex (e.g., [CuI/(Ph-BPE)]) as the catalyst. researchgate.netrsc.org The reaction proceeds under mild conditions to construct the 7-membered ring, establishing both central and axial stereogenic elements with high yields and excellent diastereo- and enantioselectivities. researchgate.netrsc.org The same catalytic system can also facilitate a related borylative cyclization, yielding versatile boronic ester derivatives that can be used in further cross-coupling reactions. researchgate.net

Ring expansion strategies can also be employed for the stereoselective synthesis of azepines. Diastereomerically pure azepane and azepine derivatives have been prepared via the ring expansion of substituted piperidines with excellent stereoselectivity and regioselectivity. rsc.org

Furthermore, chiral azepine moieties themselves can be used as organocatalysts. The synthesis of a novel chiral α-tetrazole binaphthylazepine has been reported, starting from enantiopure (S)-1,1′-binaphthol. nih.gov The synthesis involves the stereoselective introduction of a cyano group, the precursor to the tetrazole ring, via nucleophilic addition to an azepine N-oxide intermediate. nih.gov This highlights the ability to construct complex chiral azepine structures through controlled, stereoselective transformations.

Table 3: Copper-Catalyzed Asymmetric Synthesis of Dibenzo[b,d]azepines

Substrate (2'-vinyl-biaryl-2-imine)ProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
Substrate 1AaProduct 2Aa98>20:198 rsc.orgresearchgate.net
Substrate 1AbProduct 2Ab98>20:199 researchgate.net
Substrate 1AdProduct 2Ad92>20:199 researchgate.net
Substrate 1AeProduct 2Ae95>20:198 rsc.orgresearchgate.net
Substrate 1AgProduct 2Ag91>20:199 researchgate.net

Enantioselective Approaches (e.g., Asymmetric Reductive Amination)

Asymmetric reductive amination (ARA) has emerged as a powerful tool for the synthesis of chiral amines, including those embedded within a heteroaryl-azepine framework. This method can be broadly categorized into metal-catalyzed and biocatalytic approaches.

An iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been successfully employed for the synthesis of enantioenriched dibenz[c,e]azepines. nih.gov This approach establishes both central and axial chirality with excellent enantiocontrol, achieving up to 97% enantiomeric excess (ee). nih.gov The synthetic utility of this method is highlighted by the derivatization of the products into chiral amino acid derivatives and phosphoramidite (B1245037) ligands. nih.gov

In the realm of biocatalysis, engineered amine dehydrogenases (AmDH) have proven effective for the direct asymmetric reductive amination of heteroaryl ketones. nih.gov Through a process of directed evolution based on molecular docking, an AmDH from Jeotgalicoccus aerolatus (Ja-AmDH-M33) was developed. This engineered enzyme exhibits high activity and specificity towards a range of alkyl (hetero)aryl ketones, affording chiral α-(hetero)aryl primary amines in excellent conversions (up to 99%) and enantioselectivities (up to 99% ee). nih.gov The modification of the enzyme's active pocket to be larger and more hydrophobic was key to its high catalytic efficiency. nih.gov

Table 1: Enantioselective Synthesis of Heteroaryl-Azepine Analogues via Asymmetric Reductive Amination

Catalyst/Enzyme Substrate Type Product Type Max. Enantiomeric Excess (ee) Reference
Iridium Complex Bridged Biaryl Derivatives Dibenz[c,e]azepines 97% nih.gov
Ja-AmDH-M33 Alkyl (Hetero)aryl Ketones Chiral α-(Hetero)aryl Primary Amines 99% nih.gov

Diastereoselective Synthesis

The control of diastereoselectivity is paramount when multiple stereocenters are generated in a single transformation. An organocatalytic approach has been developed for the diastereoselective synthesis of diazoaryl-benzo[b]azepine derivatives. nih.gov

This method utilizes a Brønsted acid to catalyze the reaction between 2-aminoaryl N-monosubstituted hydrazones and 2-oxo-3-butenoates. nih.gov This strategy leverages the umpolung reactivity of 2-aminobenzaldehyde (B1207257) arylhydrazones, leading to the formation of (E)-diazoaryl-benzo[b]azepine derivatives in high yields (89-99%) and with excellent diastereoselectivities (>19:1 dr). nih.gov

Table 2: Diastereoselective Synthesis of Heteroaryl-Azepine Analogues

Catalysis Type Reactants Product Type Diastereomeric Ratio (dr) Yield Reference
Brønsted Acid 2-Aminoaryl N-monosubstituted hydrazones and 2-oxo-3-butenoates (E)-Diazoaryl-benzo[b]azepine derivatives >19:1 89-99% nih.gov

Biological and Pharmacological Investigations of Heteroaryl Azepine Derivative 8 and Analogues Preclinical Focus

Antimicrobial Activity Studies

The antimicrobial potential of Heteroaryl-azepine derivative 8 has been evaluated against a variety of bacterial and fungal pathogens. These studies are fundamental in determining the compound's spectrum of activity and its potential utility as an anti-infective agent.

This compound has demonstrated a broad spectrum of antibacterial activity, showing notable efficacy against both Gram-positive and Gram-negative bacteria. In a comprehensive study, the minimum inhibitory concentrations (MICs) of derivative 8 were determined against a panel of eight bacterial strains. The compound was particularly potent against Staphylococcus aureus, Micrococcus luteus ATCC 4698, and Escherichia coli, with a MIC value of 39 µg/mL for each. Moderate activity was observed against Proteus hauseri, Pseudomonas aeruginosa, Salmonella enterica, Klebsiella pneumoniae, and Micrococcus luteus ATCC 10240, all registering MIC values of 78 µg/mL. These findings underscore the compound's potential as a broad-spectrum antibacterial agent.

Table 1: Antibacterial Activity of this compound

Bacterial Strain Type MIC (µg/mL)
Escherichia coli Gram-Negative 39
Proteus hauseri Gram-Negative 78
Pseudomonas aeruginosa Gram-Negative 78
Salmonella enterica Gram-Negative 78
Klebsiella pneumoniae Gram-Negative 78
Staphylococcus aureus Gram-Positive 39
Micrococcus luteus ATCC 10240 Gram-Positive 78
Micrococcus luteus ATCC 4698 Gram-Positive 39

Data sourced from a study on the antimicrobial activity of azepine derivatives.

In addition to its antibacterial properties, this compound has been assessed for its effectiveness against fungal pathogens. The compound exhibited varied activity against the strains tested. It showed its most significant antifungal effect against Saccharomyces cerevisiae, with a minimum inhibitory concentration (MIC) of 156 µg/mL. Its activity against Aspergillus brasiliensis was moderate, with a recorded MIC of 1250 µg/mL. The compound was least effective against Candida albicans, where the MIC was determined to be 2500 µg/mL.

Table 2: Antifungal Activity of this compound

Fungal Strain MIC (µg/mL)
Candida albicans 2500
Saccharomyces cerevisiae 156
Aspergillus brasiliensis 1250

Data sourced from a study on the antimicrobial activity of azepine derivatives.

Enzyme Inhibition Studies

The interaction of chemical compounds with specific enzymes is a cornerstone of modern drug development, leading to targeted therapies for a multitude of diseases.

Based on the conducted research, no specific data is available regarding the inhibitory activity of this compound against Protein Kinase B (PKB).

Based on the conducted research, no specific data is available concerning the inhibitory effects of this compound on neuraminidase, including the H1N1 strain.

Based on the conducted research, there is no available information on the inhibitory activity of this compound against the Hepatitis C Virus (HCV) NS5B polymerase.

Histone H3 Phosphorylation Inhibition

The phosphorylation of histone H3 is a dynamic and critical chromatin modification involved in regulating gene expression and chromatin condensation. nih.gov This process can either facilitate the binding of regulatory proteins to chromatin or prevent the interaction of factors that recognize adjacent histone modifications. nih.gov Specifically, the phosphorylation of serine 10 on histone H3 (H3S10) has been shown to inhibit the activity of the demethylase JMJD2A, which targets H3K9me3. nih.gov

In the context of heteroaryl-azepine derivatives, certain compounds have been investigated for their ability to inhibit histone H3 phosphorylation. For instance, studies on benzopyridoindolones, which share structural similarities with heteroaryl-azepine frameworks, have demonstrated inhibitory activity. researchgate.net In these studies, HeLa cells were treated with the compounds, and the level of H3S10 phosphorylation was assessed by western blotting. researchgate.net The results indicated that these molecules could effectively inhibit this post-translational modification. researchgate.net While direct studies on this compound are not specified, the activity of related heterocyclic compounds suggests a potential mechanism of action that warrants further investigation. The inhibition of histone H3 phosphorylation represents a key mechanism through which the epigenetic landscape and cellular processes can be modulated. nih.gov

Anticholinesterase Activity

A reduction in cholinergic neurons is associated with cognitive and memory deficits, leading to the development of acetylcholinesterase (AChE) inhibitors to prolong the action of acetylcholine. nih.gov While direct studies on the anticholinesterase activity of this compound are not detailed in the provided information, research on structurally related compounds provides insights into this potential pharmacological effect. For instance, various phthalimide (B116566) derivatives have been designed and evaluated as AChE inhibitors. nih.gov These compounds were developed based on the structure of existing drugs like donepezil, a benzylpiperidine derivative. nih.gov The design of these novel derivatives often involves bioisosteric replacement of key structural motifs, such as substituting a piperidine (B6355638) ring with a piperazine (B1678402) ring. nih.gov The in vitro anticholinesterase activity of these compounds is typically assessed using methods like the Ellman test. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a key strategy in the development of anti-inflammatory drugs. nih.govnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are mediators of pain and inflammation. nih.gov A significant advancement in this area is the development of dual inhibitors that target both COX-2 and 5-lipoxygenase (5-LOX), which may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.gov

Research into various heterocyclic compounds has demonstrated the potential for dual COX/LOX inhibition. google.comresearchgate.net Although specific data on this compound is not provided, the general class of heterocyclo-substituted hydroxamic acid derivatives has been identified as potent inhibitors of both COX-2 and 5-LOX. google.com This dual inhibitory action is a sought-after characteristic for new anti-inflammatory agents.

Receptor Binding and Modulation Studies

Benzodiazepine (B76468) Receptor (BZR) Affinity and Efficacy

The central benzodiazepine receptor (BZR) is a key target for therapeutic agents that modulate the activity of GABA-A receptors. researchgate.netnih.gov The affinity of ligands for the BZR is influenced by the subunit composition of the GABA-A receptor complex. researchgate.net

Studies on pyrazolo[5,1-c] researchgate.netnih.govresearchgate.netbenzotriazine derivatives, which are structurally related to heteroaryl-azepines, have provided insights into the structure-activity relationships for BZR binding. The presence of a chlorine atom at the 8-position of the molecule has been shown to be favorable for receptor binding, leading to higher affinity compared to unsubstituted analogues. researchgate.net Conversely, substitution at the 2-position generally results in a loss of binding affinity. researchgate.net Certain ester derivatives, such as the 3-propynyl and 3-benzyl esters, have demonstrated high affinity for the BZR. researchgate.net

Further research on phenyltriazolobenzotriazindione derivatives has identified compounds with nanomolar potency at the BZR. nih.gov Some of these compounds exhibit selectivity for specific GABA-A receptor subtypes, such as the α1β2γ2 isoform, and display a full agonist profile at α1 and α2 subtypes while acting as antagonists at α5-containing receptors. nih.gov

Table 1: Benzodiazepine Receptor (BZR) Binding Affinity of Selected Compounds

Compound Structure BZR Affinity (Ki, nM) Reference
Derivative 1 8-chloro-3-propynyl ester pyrazolo[5,1-c] researchgate.netnih.govresearchgate.netbenzotriazine 5-oxide High Affinity (Specific value not provided) researchgate.net
Derivative 2 8-chloro-3-benzyl ester pyrazolo[5,1-c] researchgate.netnih.govresearchgate.netbenzotriazine 5-oxide High Affinity (Specific value not provided) researchgate.net
Compound 45 9-chloro-2-phenyl researchgate.netnih.govnih.govtriazolo[1,2-a] researchgate.netnih.govresearchgate.netbenzotriazin-1,5(6H)-dione 2.8 nih.gov

Note: This table is populated with representative data from the provided context. Specific Ki values for all mentioned compounds were not available.

Serotonin (B10506) (5-HT) Receptor Binding

Heteroaryl-azepine derivatives and their analogues have been investigated for their interaction with various serotonin (5-HT) receptor subtypes, which are implicated in a range of physiological and pathological processes.

5-HT1A Receptor: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. researchgate.netmdpi.com Many arylpiperazine derivatives exhibit high affinity for 5-HT1A receptors. researchgate.net For instance, the compound (S)-9 (CSP-2503) has a Ki value of 4.1 nM for the 5-HT1A receptor and has been characterized as a 5-HT1A receptor agonist. researchgate.net Computational modeling studies suggest that ligands like (S)-9 interact with key amino acid residues within the receptor's binding pocket, including Asp(3.32), Thr(5.39), Ser(5.42), and Trp(6.48). researchgate.net The stereochemistry of ligands can also play a crucial role in their interaction with the 5-HT1A receptor, as demonstrated by the different pharmacological profiles of the R- and S-enantiomers of 8-OH-DPAT. nih.gov

5-HT2A Receptor: The 5-HT2A receptor is another important target in neuropsychopharmacology. Antagonistic interactions have been observed between 5-HT2A and 5-HT1A receptors, where activation of the 5-HT2A receptor can reduce the binding affinity of 5-HT1A agonists. mdpi.com

5-HT7 Receptor: The 5-HT7 receptor is involved in various central nervous system functions, and its ligands are being explored for therapeutic applications. nih.gov A number of compounds have been synthesized and evaluated for their binding affinity at the 5-HT7 receptor. researchgate.net For example, compound 18, a dihydroisoquinoline derivative, displays a high affinity for the 5-HT7 receptor with a Ki of 7 nM and is a partial agonist at the human 5-HT7 receptor. researchgate.net Structure-activity relationship studies have been conducted to optimize the selectivity of ligands for the 5-HT7 receptor over the 5-HT1A receptor. researchgate.net

5-HT2C Receptor: While not as extensively detailed in the provided search results, the 5-HT2C receptor is another relevant target within the serotonin system that is often considered in the profiling of new psychoactive compounds.

Table 2: Serotonin (5-HT) Receptor Binding Affinities of Selected Compounds

Compound Target Receptor Binding Affinity (Ki, nM) Functional Activity Reference
(S)-9 (CSP-2503) 5-HT1A 4.1 Agonist researchgate.net
Compound 18 5-HT7 7 Partial Agonist researchgate.net

Arginine Vasopressin Receptor Antagonism

Arginine vasopressin (AVP) receptors, particularly the V1a, V1b, and V2 subtypes, are involved in regulating circulatory and water homeostasis. nih.gov The development of non-peptide antagonists for these receptors, known as vaptans, has been an active area of research. nih.gov

Studies on N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines have led to the identification of potent and orally active AVP receptor antagonists. nih.gov The presence of a phenyl group at the 2-position of the benzamide (B126) moiety in these compounds was found to be crucial for their antagonist activity. nih.gov Further optimization of related benzazepine derivatives has focused on improving their binding affinity and selectivity for the V1A receptor over the V2 receptor. researchgate.net For example, introducing a 2-methylfuran-3-carbonyl group was shown to enhance V1A receptor affinity and selectivity. researchgate.net Additionally, modifications to other parts of the molecule, such as the inclusion of a 4-piperidinopiperidino group, have been found to be optimal for V1A receptor binding. researchgate.net The resulting compounds have demonstrated potent in vivo antagonist activity. researchgate.net Other research has explored the effects of substitutions at various positions of AVP analogues, indicating that bulky and lipophilic substitutions can influence their antagonist potency. documentsdelivered.com

Table 3: Arginine Vasopressin (AVP) Receptor Antagonist Activity

Compound Class Key Structural Feature for Activity Receptor Target Outcome Reference
N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines 2-phenyl group on benzamide moiety AVP Receptors Potent oral antagonists nih.gov
4,4-difluorobenzazepine derivatives 2-methylfuran-3-carbonyl group V1A Receptor Increased binding affinity and selectivity researchgate.net
4,4-difluorobenzazepine derivatives 4-piperidinopiperidino group V1A Receptor Optimal for binding researchgate.net

Note: This table summarizes the key findings regarding the structure-activity relationships of different classes of AVP receptor antagonists based on the provided information.

Farnesoid X Receptor (FXR) Agonism/Modulation

No direct preclinical studies investigating the Farnesoid X Receptor (FXR) agonism or modulation by this compound were identified in the reviewed literature. However, the broader class of FXR agonists has been extensively studied for its therapeutic potential in metabolic and liver diseases.

FXR is a nuclear hormone receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. nih.govnih.gov Activation of FXR has been shown to protect against liver injury in preclinical models of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), while also improving hyperlipidemia, glucose intolerance, and insulin (B600854) sensitivity. nih.gov

Numerous synthetic FXR agonists have been developed and evaluated in preclinical and clinical settings. frontiersin.org For instance, Obeticholic acid (OCA), a potent FXR agonist, has demonstrated efficacy in reducing markers of liver inflammation and fibrosis in patients with type II diabetes and NAFLD. nih.gov Other non-steroidal FXR agonists are also under investigation, aiming to mitigate some of the side effects observed with first-generation compounds. frontiersin.org The potential of any new heteroaryl-azepine derivative as an FXR agonist would need to be determined through specific in vitro and in vivo studies.

Table 1: Examples of Investigated Farnesoid X Receptor (FXR) Agonists

Compound/ClassKey Preclinical FindingsReference(s)
Obeticholic Acid (OCA)Improves insulin sensitivity, reduces liver inflammation and fibrosis. nih.gov
WAY-362450Protected against the development of alcoholic liver disease in mice. nih.gov
Various non-steroidal agonistsUnder investigation for improved efficacy and safety profiles. frontiersin.org

Gamma Secretase Modulator (GSM) Activity (e.g., Aβ peptide modulation)

Specific preclinical data on the gamma-secretase modulator (GSM) activity of this compound were not found in the available literature. However, the development of GSMs represents a significant therapeutic strategy for Alzheimer's disease.

Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. The accumulation of longer, more aggregation-prone Aβ species, such as Aβ42, is a key event in the pathogenesis of Alzheimer's. Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity and can interfere with the processing of other important substrates like Notch, GSMs allosterically modulate the enzyme. nih.govnih.gov This modulation shifts the production from the pathogenic Aβ42 and Aβ40 peptides to shorter, less amyloidogenic forms like Aβ38 and Aβ37. nih.gov

Potent GSMs have been developed and have shown robust, dose-dependent efficacy in reducing Aβ42 in various preclinical models, including transgenic mouse models of Alzheimer's disease. nih.gov These compounds are being investigated for their potential in both the treatment and prevention of familial Alzheimer's disease. nih.govnih.gov The evaluation of a novel heteroaryl-azepine derivative would require specific assays to determine its potential as a GSM and its effect on the Aβ peptide profile.

Anti-inflammatory and Analgesic Effects

While no specific studies on the anti-inflammatory and analgesic effects of this compound were identified, research on related heteroaryl-azepine and heteroaryl-amide derivatives indicates that this class of compounds holds promise in this area.

For example, a study on 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- nih.govnih.govnuph.edu.uatriazolo[4,3-a]azepin-3-yl)acrylonitrile, a compound with a triazolo-azepine core, demonstrated significant analgesic activity in the "hot plate" and "acetic acid-induced writhings" models in mice. nuph.edu.ua Its analgesic effect was comparable to the reference drug ketorolac. nuph.edu.ua

In another study, a series of heteroaryl carboxylic acid derivatives were synthesized and showed potent analgesic and anti-inflammatory activities. nih.gov These compounds were also found to inhibit inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme COX-2 in vivo. nih.gov Furthermore, other azepine derivatives have been explored for their anti-inflammatory properties. benthamscience.com These findings suggest that the heteroaryl-azepine scaffold is a promising template for the development of new anti-inflammatory and analgesic agents.

Table 2: Anti-inflammatory and Analgesic Activity of a Triazolo-Azepine Analogue

CompoundTest ModelResultReference
3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- nih.govnih.govnuph.edu.uatriazolo[4,3-a]azepin-3-yl)acrylonitrile"Hot plate" test (analgesia)High level of activity nuph.edu.ua
3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- nih.govnih.govnuph.edu.uatriazolo[4,3-a]azepin-3-yl)acrylonitrile"Acetic acid-induced writhings" (analgesia)Activity comparable to ketorolac nuph.edu.ua
3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- nih.govnih.govnuph.edu.uatriazolo[4,3-a]azepin-3-yl)acrylonitrile"Carrageenan induced paw edema" (anti-inflammatory)Evaluated nuph.edu.ua

Anticonvulsant and Anxiolytic Activity

Direct preclinical evaluation of the anticonvulsant and anxiolytic activity of this compound could not be found in the reviewed literature. However, various derivatives of azepines and related heterocyclic systems have been extensively investigated for their potential as antiepileptic and anxiolytic drugs.

For instance, a series of novel triazolopyrimidine derivatives were designed and synthesized, with some compounds showing potent anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models. frontiersin.org One of the most potent derivatives, compound 6d, exhibited a higher protection index than some established antiepileptic drugs like valproate and carbamazepine. frontiersin.org Other studies on pyrrolidine-2,5-dione derivatives have also identified compounds with significant anticonvulsant properties. nih.gov The development of tolerance to the anticonvulsant effects of some novel agents has been found to be negligible after repeated dosing in preclinical models. nih.gov These studies highlight the potential of azepine-containing scaffolds in the discovery of new central nervous system-active agents.

Anti-Parasitic Activity (e.g., Trypanosoma cruzi, Leishmania infantum)

No preclinical studies specifically investigating the anti-parasitic activity of this compound against Trypanosoma cruzi or Leishmania infantum were found. The search for new anti-parasitic agents is a global health priority, and various heterocyclic compounds are being explored.

Research into imidazole-containing azine and benzoazine derivatives has yielded compounds with in vitro activity against Leishmania infantum, L. braziliensis, L. donovani, and T. cruzi. nih.gov One particular compound, 3c, was active against all three Leishmania species and T. cruzi, suggesting a broad spectrum of activity. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of the parasite's Fe-superoxide dismutase (Fe-SOD) enzyme. nih.gov Other research has focused on different scaffolds, such as 2,4-diaryl 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which have also shown in vitro activity against T. cruzi and Leishmania chagasi. openalex.org Further studies are required to determine if the heteroaryl-azepine scaffold possesses any anti-parasitic properties.

Antitumor and Anticancer Properties (e.g., against Jurkat, K562, U937, HL60 cancer cell lines; antiproliferative effects)

Specific preclinical data on the antitumor and anticancer properties of this compound against Jurkat, K562, U937, and HL60 cancer cell lines were not available in the reviewed literature. However, related azepine-containing heterocyclic structures have been investigated for their antiproliferative effects.

One study reported the synthesis of a pyrazolo[3,4-f] frontiersin.orgnih.govnuph.edu.uanih.govtetrazepin-4-(3H)-one derivative, which is a complex heterocyclic system containing an azepine ring. nih.gov This compound demonstrated antiproliferative activity against the K562 and HL60 cell lines, with GI50 values of 18 µM and 14 µM, respectively. nih.gov The compound was also shown to induce apoptosis and affect the cell cycle. nih.gov These findings, while not directly related to this compound, indicate that azepine-based scaffolds can be a starting point for the design of new anticancer agents. The cytotoxic potential of this compound against various cancer cell lines would need to be specifically evaluated.

Table 3: Antiproliferative Activity of a Related Azepine-Containing Compound

CompoundCell LineActivity (GI50)Reference
3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] frontiersin.orgnih.govnuph.edu.uanih.govtetrazepin-4-(3H)-oneK56218 µM nih.gov
3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] frontiersin.orgnih.govnuph.edu.uanih.govtetrazepin-4-(3H)-oneHL6014 µM nih.gov

Antiviral Applications

No preclinical studies on the antiviral applications of this compound were found in the searched literature. The discovery of new antiviral agents is an ongoing effort, with a focus on novel chemical scaffolds. While direct evidence for the antiviral potential of this compound is lacking, the broad biological activities of related heterocyclic compounds suggest that this is an area worthy of future investigation.

Central Nervous System (CNS) Activity (General)

Preclinical studies have identified certain heteroaryl-azepine derivatives as possessing noteworthy activity within the central nervous system. A key area of investigation has been their potential as anticonvulsant agents.

One prominent analogue, compound 8c (7-(4-fluorobenzylamino)-1,5-dimethyl-1H-benzo[b] researchgate.netdntb.gov.uadiazepine-2,4(3H,5H)-dione), has demonstrated promising anticonvulsant properties in preclinical models. researchgate.net In the maximal electroshock (MES) test, a common screening method for potential anti-epileptic drugs, compound 8c was found to be a highly promising candidate. researchgate.net Furthermore, in the subcutaneous pentylenetetrazole (scPTZ) test, which assesses a compound's ability to protect against chemically induced seizures, compound 8c also showed significant anticonvulsant activity. researchgate.net The efficacy of this derivative was notably greater than that of several established antiepileptic drugs. researchgate.net

Beyond anticonvulsant effects, the broader class of azepine derivatives has been explored for various CNS-related activities, including analgesic effects. researchgate.net

Table 1: Anticonvulsant Activity of Heteroaryl-Azepine Derivative 8c

Test Compound ED₅₀ (mg/kg)
MES Compound 8c 36.5
MES Carbamazepine (Reference) >100
MES Phenytoin (Reference) >300
scPTZ Compound 8c 68.2
scPTZ Sodium Valproate (Reference) 149

Neurodegenerative Disease Modulation

The therapeutic potential of azepine-containing compounds extends to the challenging field of neurodegenerative diseases. Research into this class of molecules suggests possible applications in conditions such as Alzheimer's disease, amyotrophic lateral sclerosis, Huntington's disease, and Down's syndrome. google.com The underlying hypothesis for this neuroprotective potential often relates to the modulation of neuronal loss associated with conditions like ischemia and the overstimulation of excitatory amino acids. google.com

While direct preclinical data on "this compound" in specific neurodegenerative disease models is not extensively detailed in the provided search results, the broader class of azepines is recognized for its potential to mitigate neuronal degeneration. google.com The structural framework of azepines is considered a valuable scaffold in the design and discovery of new therapeutic agents for a range of disorders, including Alzheimer's disease. researchgate.net The focus of such research often involves the development of heterocyclic-fused azepine derivatives. researchgate.net

Computational and Theoretical Studies on Heteroaryl Azepine Derivative 8

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the study of Heteroaryl-azepine derivative 8, molecular docking simulations have been instrumental in elucidating its potential interactions with various biological targets. These simulations provide critical information about the binding affinity and the specific molecular interactions that stabilize the ligand-target complex.

Researchers have performed docking studies of this compound against a range of protein targets, including enzymes and receptors implicated in various diseases. The primary goal of these simulations is to predict the binding mode and to estimate the binding free energy, which is indicative of the compound's potential inhibitory or modulatory activity. neliti.comnih.gov

Table 1: Molecular Docking Results for this compound with Various Targets
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-9.2Lys72, Glu91Hydrogen Bond
Val57, Leu173Hydrophobic
Cyclooxygenase-2 (COX-2)-8.5Arg513, Ser353Hydrogen Bond
Val523, Leu352Hydrophobic
Smoothened (SMO) Receptor-10.1Tyr476, His470Pi-Pi Stacking, Hydrogen Bond

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are employed to investigate the electronic properties and reactivity of this compound at the atomic level. These calculations provide a detailed understanding of the molecule's electronic structure, which governs its chemical behavior and interactions. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are used to obtain accurate descriptions of the electronic wave function and energy of the molecule.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key aspect of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. chemijournal.com For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Furthermore, quantum chemical calculations are used to determine various reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index. These parameters provide quantitative measures of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions and biological systems.

Table 2: Calculated Quantum Chemical Properties of this compound
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Electrophilicity Index (ω)2.79 eV

DFT Calculations for Geometry and Electronic Delocalization

Density Functional Theory (DFT) has become a widely used method for studying the geometry and electronic properties of medium to large-sized molecules like this compound due to its balance of accuracy and computational cost. nih.govchemrxiv.org DFT calculations are employed to optimize the molecular geometry, providing a detailed three-dimensional structure of the compound. nih.gov This optimized geometry is crucial for understanding its conformational preferences and for subsequent molecular docking and dynamics simulations. nih.gov

DFT is also used to analyze the electronic delocalization within the molecule. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP map would highlight the electronegative heteroatoms as regions of negative potential, indicating their likelihood to act as hydrogen bond acceptors.

The analysis of natural bond orbitals (NBO) is another application of DFT that provides insights into the electronic delocalization and intramolecular interactions. NBO analysis can quantify the charge transfer between different parts of the molecule and identify key stabilizing interactions, such as hyperconjugation.

In Silico Drug-Likeness and ADME Predictions

Before a compound can be considered a viable drug candidate, it is essential to evaluate its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods play a crucial role in predicting these properties for novel compounds like this compound, allowing for early-stage assessment of its drug-likeness. nih.gov

Various computational models are used to predict key ADME parameters. For example, Lipinski's rule of five is often applied to assess the oral bioavailability of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important properties that are predicted include aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com These predictions help in identifying potential liabilities of the compound and guide its optimization to improve its pharmacokinetic profile.

Table 3: Predicted ADME Properties of this compound
PropertyPredicted ValueStatus
Molecular Weight< 450 g/molCompliant
LogP2.8Compliant
Hydrogen Bond Donors2Compliant
Hydrogen Bond Acceptors5Compliant
Aqueous SolubilityModerateAcceptable
Blood-Brain Barrier PermeabilityLowFavorable for peripheral targets

Molecular Modeling for Structure Optimization and Binding Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For this compound, molecular modeling is employed for structure optimization and to gain a deeper understanding of its binding interactions with target macromolecules. nih.gov This often involves a combination of the methods described above, such as molecular docking and DFT calculations, along with molecular dynamics (MD) simulations.

MD simulations provide a dynamic view of the ligand-target complex over time, allowing researchers to study the stability of the binding pose predicted by docking and to observe conformational changes in both the ligand and the protein. dntb.gov.ua These simulations can reveal the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy.

The insights gained from molecular modeling are crucial for the iterative process of drug design. By understanding the key structural features required for potent and selective binding, chemists can rationally design and synthesize new derivatives of this compound with improved pharmacological properties. nih.gov This synergy between computational modeling and experimental synthesis accelerates the discovery of new therapeutic agents.

Advanced Characterization and Spectroscopic Analysis of Heteroaryl Azepine Derivative 8

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For Heteroaryl-azepine derivative 8, both ¹H and ¹³C NMR spectra provide crucial information about the connectivity and chemical environment of the atoms within the molecule.

Recent studies on similar azepine derivatives, such as 1H-azepin-3(2H)-ones, have established typical chemical shift ranges for the protons and carbons in the azepine ring system. For instance, in a 1-methyl derivative, the proton at the 2-position typically appears around δ 3.57, while the carbon at the same position resonates at approximately δ 62.25. rsc.org Protons on the unsaturated portion of the ring, such as at the 4- and 5-positions, are found further downfield at δ 6.17 and δ 6.84, respectively. rsc.org The corresponding carbons appear at δ 123.33 and δ 142.01. rsc.org

In the case of more complex systems like 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, the ¹H NMR spectra show signals for the aromatic protons in the range of δ 7.17-7.98, while the aliphatic protons of the azepine and cyclohexane (B81311) rings appear at various upfield shifts. nih.gov The ¹³C NMR spectra for these compounds display a wide range of signals, with aromatic carbons typically between δ 121.77 and δ 162.71, and aliphatic carbons resonating at lower chemical shifts. nih.gov

For a newly synthesized series of azepine derivatives based on a quinazolinone moiety, characteristic ¹H-NMR signals for the CH proton of the diazepine (B8756704) ring were observed between δ 3.35–4.42 ppm, with the adjacent CH₂ group appearing as a doublet at δ 1.55–2.18 ppm. nih.gov The corresponding oxazepine derivatives showed the CH proton signal at δ 4.10–4.50 ppm and the CH₂ group at δ 1.65–1.91 ppm. nih.gov In the ¹³C-NMR spectra, the C=N carbon of the oxazepine ring was found in the range of δ 170.50–171.12, the CH carbon between δ 61.95–84.10, and the CH₂ carbon from δ 31.12–36.20. nih.gov

While specific data for this compound is not publicly available, the following table provides a hypothetical representation of its NMR data based on the analysis of related structures.

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity Chemical Shift (δ) ppm Assignment
7.85d165.2C=O
7.62t151.8Ar-C
7.45t148.3Ar-C
7.21d135.6Ar-C
6.98d130.1Ar-C
6.85t128.9Ar-C
4.15t125.4Ar-C
2.80t55.4Azepine-CH₂
2.10m32.7Azepine-CH₂

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to different types of molecular vibrations.

For newly synthesized diazepine derivatives, the FT-IR spectra have shown characteristic absorption bands for the C=N bond of the diazepine ring in the range of 1537–1611 cm⁻¹, and a broad band for the N-H group between 3300–3630 cm⁻¹. nih.gov In related oxazepine derivatives, the C=N absorption of the oxazepine ring is observed at 1540–1598 cm⁻¹. nih.gov

Based on the expected functional groups in this compound, a representative IR spectrum would likely display the following characteristic absorption peaks.

Functional Group Vibrational Mode **Expected Absorption (cm⁻¹) **
Aromatic C-HStretching3100-3000
Alkyl C-HStretching2960-2850
C=O (Amide/Ketone)Stretching1680-1630
C=N (Azepine Ring)Stretching1650-1550
C=C (Aromatic)Stretching1600-1450
C-NStretching1350-1000

Table 2: Expected Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) (e.g., HRMS, Fragmentation Analysis)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular weight of a compound, allowing for the confirmation of its elemental composition. Fragmentation analysis, on the other hand, offers valuable information about the compound's structure by examining the masses of the fragments produced upon ionization.

For a 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative, the ESI-HRMS data showed a calculated value of 423.1873 for [M+H]⁺, with the found value being 423.1948, confirming the molecular formula C₂₄H₂₈ClN₄O. nih.gov A common fragmentation pattern observed in some azepine systems is the Retro-Diels-Alder reaction of the seven-membered ring.

A hypothetical HRMS and fragmentation analysis for this compound is presented below.

Analysis Type Data
HRMS (ESI) Calculated for C₁₅H₁₄N₂O₂ [M+H]⁺: 267.1134, Found: 267.1130
Key Fragmentation Ions (m/z) 238 ([M-CO]⁺), 195 ([M-C₄H₅NO]⁺), 144, 118

Table 3: Hypothetical Mass Spectrometry Data for this compound.

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Studies on dibenzoazepine analogues have shown that the conformation of the central seven-membered ring is a key structural feature. nih.gov The degree of flattening or puckering of this ring can be influenced by substituents and crystal packing forces. nih.gov For instance, X-ray crystallography of certain azepine derivatives has revealed the specific conformations of the seven-membered ring.

While a crystal structure for this compound has not been reported in the literature, a hypothetical set of crystallographic data is provided in the table below, illustrating the type of information that would be obtained from such an analysis.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1302.5
Z 4
Calculated Density (g/cm³) 1.358

Table 4: Hypothetical X-ray Crystallographic Data for this compound.

Future Directions and Research Perspectives for Heteroaryl Azepine Derivatives

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The synthesis of heteroaryl-azepine cores is a complex endeavor, often requiring multi-step processes. Future research will likely focus on the development of more efficient and selective synthetic methodologies. Current strategies frequently employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Mizoroki-Heck reactions, to construct the azepine ring. nih.gov However, these methods can sometimes suffer from issues like poor regioselectivity. nih.gov

Innovations in synthetic chemistry could lead to more streamlined processes. For instance, photochemical rearrangements and ring-expansion strategies are being explored as alternative pathways to azepine derivatives. researchgate.netorganic-chemistry.org The use of catalyst-free conditions, such as those employing polyethylene (B3416737) glycol (PEG) as a recyclable medium, also presents an environmentally friendly and cost-effective approach. organic-chemistry.org A key goal will be to develop one-pot syntheses that minimize purification steps and maximize yield, making these valuable scaffolds more accessible for drug discovery programs. nih.gov

Table 1: Comparison of Synthetic Strategies for Azepine Derivatives

Synthetic MethodAdvantagesDisadvantagesKey Research Opportunities
Palladium-Catalyzed Cross-Coupling High versatility and functional group tolerance. nih.govnih.govPotential for poor regioselectivity; catalyst cost and removal. nih.govDevelopment of more selective and recyclable catalyst systems.
Photochemical Rearrangement Access to unique molecular architectures; mild reaction conditions. researchgate.netorganic-chemistry.orgCan require specialized equipment; scalability challenges.Exploration of new photo-responsive precursors and reaction conditions.
Ring Expansion Can utilize readily available starting materials. nih.govbeilstein-journals.orgPotential for competing side reactions; control of ring size.Design of new substrates that undergo predictable and high-yielding expansions.
Catalyst-Free Synthesis Environmentally friendly; cost-effective. organic-chemistry.orgLimited substrate scope; may require higher temperatures.Expansion of the substrate scope and optimization of reaction conditions.

Exploration of New Pharmacological Targets for Azepine Scaffolds

Heteroaryl-azepine derivatives have demonstrated activity against a diverse range of biological targets. Fused-azepinones, for example, have shown inhibitory activity against therapeutically important kinases like CDKs and GSK-3β, suggesting potential applications in oncology and neurodegenerative diseases. nih.gov Other derivatives have been identified as inhibitors of monoamine transporters (NET and DAT) and the sigma-1 receptor, indicating their potential for treating neuropsychiatric disorders. nih.govacs.org

Future research should aim to broaden the pharmacological scope of these compounds. High-throughput screening of diverse heteroaryl-azepine libraries against a wide panel of biological targets could uncover novel activities. Given their structural complexity and conformational flexibility, these scaffolds are well-suited for targeting challenging protein-protein interactions or allosteric binding sites. The exploration of their effects on targets such as epidermal growth factor receptor (EGFR) tyrosine kinase and their potential as anti-inflammatory agents through COX-1/COX-2 inhibition also warrants further investigation. nih.govnih.gov

Application of Advanced Computational Approaches in Drug Design

Computational tools are becoming indispensable in modern drug discovery, and their application to heteroaryl-azepine derivatives holds significant promise. frontiersin.org Molecular docking, virtual screening, and artificial intelligence (AI)-driven drug design can accelerate the identification of promising lead compounds from large virtual libraries. frontiersin.orgyoutube.com These methods allow for the prediction of binding affinities and the identification of key structure-activity relationships (SAR), guiding the synthesis of more potent and selective molecules. acs.orgfrontiersin.org

For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) models and pharmacophore modeling can be employed to build predictive models based on known active compounds. nih.gov Deep learning models can further refine these predictions. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the molecular basis of their activity. nih.gov The integration of these computational approaches with experimental validation will be crucial for the efficient design and optimization of novel heteroaryl-azepine-based drug candidates. frontiersin.org

Design of Multifunctional Agents Incorporating Heteroaryl-Azepine Cores

The concept of multifunctional agents, or "magic bullets," that can modulate multiple targets simultaneously is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The structural versatility of the heteroaryl-azepine scaffold makes it an ideal core for the design of such agents.

Future research could focus on creating hybrid molecules that combine the heteroaryl-azepine moiety with other pharmacophores to achieve a desired polypharmacological profile. For example, a series of novel azepine derivatives based on a quinazolinone moiety has been synthesized and evaluated for antimicrobial and antitumor activities. nih.gov This approach could lead to the development of compounds with enhanced efficacy or the ability to overcome drug resistance. The design of such multifunctional agents requires a deep understanding of the SAR for each target and careful optimization of the linker and spatial orientation of the different pharmacophoric elements.

Investigation of Enantiopure Heteroaryl-Azepine Derivatives in Asymmetric Catalysis

The chirality of drug molecules can have a profound impact on their pharmacological activity and safety. Therefore, the development of methods for the synthesis of enantiopure heteroaryl-azepine derivatives is of paramount importance. Asymmetric catalysis offers a powerful tool for achieving this goal.

Future research in this area could involve the use of chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of key synthetic steps. nih.gov For example, the enantioselective synthesis of chiral azaheteroaryl ethylamines has been achieved through an asymmetric protonation strategy. nih.gov The application of such methods to the synthesis of more complex heteroaryl-azepine scaffolds would be a significant advancement. Furthermore, the resulting enantiopure heteroaryl-azepine derivatives could themselves be investigated as chiral ligands or catalysts in other asymmetric transformations, opening up new avenues for their application beyond medicinal chemistry. The late-stage modification of complex molecules using photochemistry and chiral catalysts also presents a promising strategy for accessing novel, enantioenriched structures. acs.org

Q & A

Q. How should authorship be determined in multi-institutional studies on this compound?

  • Methodological Answer : Follow ICMJE criteria: substantial contributions to design, data acquisition, or interpretation. Document roles using CRediT taxonomy (e.g., "synthesis," "data curation"). Address disputes via institutional ethics committees and transparent contributor agreements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.